

# Drug Classification & Properties

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus: Avotaciclib**

CAS No.: 1983983-41-0

Cat. No.: S3612582

[Get Quote](#)

| Property             | Classification / Detail                               |
|----------------------|-------------------------------------------------------|
| Therapeutic Category | Kinase Inhibitor [1]                                  |
| Pharmacologic Class  | Cyclin-Dependent Kinase (CDK) 4 & 6 Inhibitor [2] [3] |
| Molecular Target     | CDK4 and CDK6 [1] [2]                                 |
| Chemical Description | Small Molecule [1]                                    |
| Brand Name(s)        | Verzenio [4] [5]                                      |
| Generic Name         | Abemaciclib [1]                                       |

## Pharmacokinetic & Pharmacodynamic Profile

The following quantitative data is primarily derived from the drug's approved label and supporting clinical pharmacology studies [1].

| Parameter                       | Value / Finding |
|---------------------------------|-----------------|
| CDK4/cyclin D1 IC <sub>50</sub> | 2 nmol/L [2]    |

| Parameter                       | Value / Finding                                                                                                                                                           |
|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CDK6/cyclin D1 IC <sub>50</sub> | 10 nmol/L [2]                                                                                                                                                             |
| Mechanism of Action             | Competitive inhibitor of the ATP-binding domain of CDK4 and CDK6; blocks phosphorylation of the retinoblastoma (Rb) protein, inducing G1 phase cell cycle arrest [1] [2]. |
| Absolute Bioavailability        | ~45% [1]                                                                                                                                                                  |
| Protein Binding                 | 95-98% (for abemaciclib and its major active metabolites) [1]                                                                                                             |
| Primary Metabolic Enzyme        | CYP3A4 [1]                                                                                                                                                                |
| Primary Route of Elimination    | Feces (~81%); Urine (~3%) [1]                                                                                                                                             |
| Half-life                       | 18.3 hours (mean) [1]                                                                                                                                                     |

## Mechanism of Action Signaling Pathway

The diagram below illustrates the core mechanism by which abemaciclib induces cell cycle arrest.



[Click to download full resolution via product page](#)

Abemaciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting the cell cycle at the G1 phase [2].

## Clinical Trial Evidence & Efficacy

Abemaciclib has demonstrated efficacy in multiple clinical settings. The key outcomes from major trials are summarized below.

| Trial Name / Setting | Patient Population | Key Efficacy Endpoints |
|----------------------|--------------------|------------------------|
|----------------------|--------------------|------------------------|

| **MONARCH 1 (Phase 2)** Monotherapy [3] | HR+, HER2- MBC post-endocrine therapy & chemotherapy [3] | • **ORR: 19.7%** [3] || **MONARCH 2 (Phase 3)**

- Fulvestrant [1] [3] | HR+, HER2- advanced or metastatic BC post-endocrine therapy [1] | • **Median PFS: 16.4 mo vs 9.3 mo (control)** [1] [3] || **MONARCH 3 (Phase 3)**
- Aromatase Inhibitor [3] | HR+, HER2- advanced BC as 1st-line therapy [3] | • **Median PFS: Significant improvement vs placebo** [3] • **ORR: 59% vs 44% (placebo)** [3] || **MONARCH E (Phase 3)** Adjuvant + Endocrine Therapy [6] [7] [8] | HR+, HER2-, node-positive, high-risk EBC [6] | • **IDFS (7-yr): 77.4% vs 70.9% (ET alone)** [7] [8] • **OS (7-yr): 86.8% vs 85.0% (ET alone); HR 0.842** [7] [8] |
- **MBC:** Metastatic Breast Cancer
- **EBC:** Early Breast Cancer
- **HR:** Hazard Ratio
- **ORR:** Objective Response Rate
- **PFS:** Progression-Free Survival
- **IDFS:** Invasive Disease-Free Survival
- **OS:** Overall Survival

## Key Clinical Considerations

For researchers, the following clinical considerations are critical:

- **Toxicity Profile:** The most common adverse reactions include **diarrhea, infections, neutropenia, fatigue, leukopenia, nausea, anemia, and headache** [6] [5]. Diarrhea is a notable adverse event and requires proactive management [3].
- **Drug Interactions:** Abemaciclib is metabolized primarily by **CYP3A4**. Concomitant use with strong CYP3A4 inhibitors (e.g., grapefruit juice) or inducers (e.g., St. John's Wort) should be avoided [4] [1].
- **Formulation and Dosing:** It is administered orally as a tablet, typically at a starting dose of **150 mg twice daily** [4] [6]. Adherence to the prescribed schedule is crucial for efficacy.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Abemaciclib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

2. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2 [pmc.ncbi.nlm.nih.gov]
3. Abemaciclib Approved for Breast Cancer - NCI [cancer.gov]
4. Abemaciclib: MedlinePlus Drug Information [medlineplus.gov]
5. Verzenio (abemaciclib) FDA Approval History [drugs.com]
6. FDA expands early breast cancer indication for ... [fda.gov]
7. Overall Survival with Abemaciclib in Early Breast Cancer [pubmed.ncbi.nlm.nih.gov]
8. Abemaciclib Plus Endocrine Therapy Provides OS Benefit ... [onclive.com]

To cite this document: Smolecule. [Drug Classification & Properties]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-drug-classification>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)